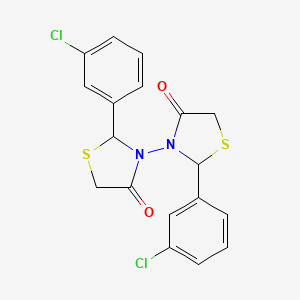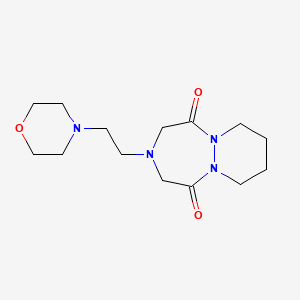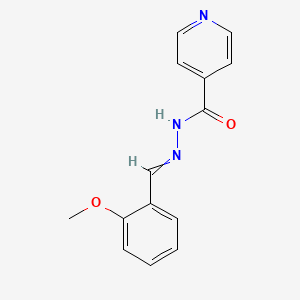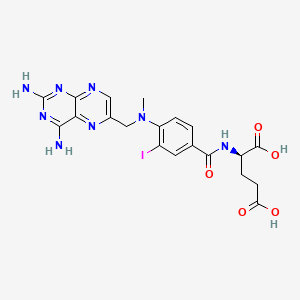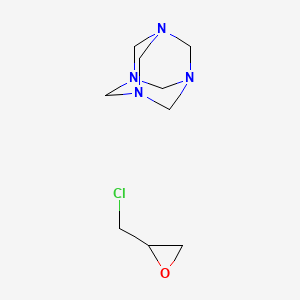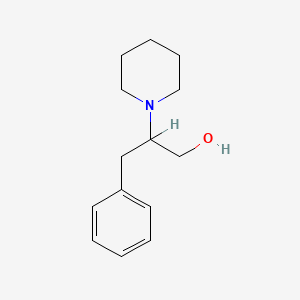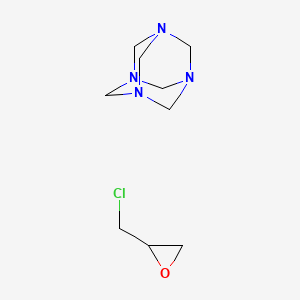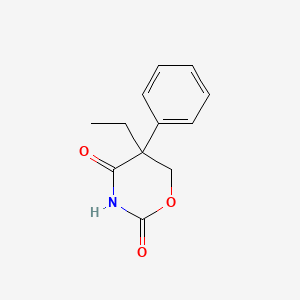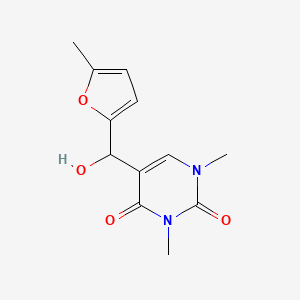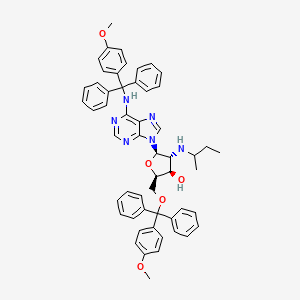
2'-(2-Butylamino)-5',N6-bis(4-methoxytrityl)-2'-deoxyadenosine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is a synthetic compound that belongs to the class of modified nucleosides. These compounds are often used in various biochemical and pharmaceutical applications due to their unique structural properties and biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine typically involves multiple steps, starting from commercially available nucleosides. The key steps include:
Protection of Hydroxyl Groups: The hydroxyl groups of the nucleoside are protected using trityl groups to prevent unwanted reactions.
Introduction of Butylamino Group: The butylamino group is introduced through nucleophilic substitution reactions.
Deprotection: The trityl groups are removed under acidic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated synthesis equipment and stringent quality control measures.
Analyse Chemischer Reaktionen
Types of Reactions
2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed depend on the specific reactions and conditions used. For example, oxidation may yield oxidized nucleosides, while substitution reactions can introduce various alkyl or aryl groups.
Wissenschaftliche Forschungsanwendungen
2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its interactions with enzymes and nucleic acids.
Industry: Used in the development of diagnostic tools and biochemical assays.
Wirkmechanismus
The mechanism of action of 2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine involves its interaction with specific molecular targets, such as enzymes and nucleic acids. The compound can inhibit or modify the activity of these targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2’-Deoxyadenosine: A naturally occurring nucleoside with similar structural features.
5’-Trityl-2’-deoxyadenosine: Another modified nucleoside with a trityl group.
Uniqueness
2’-(2-Butylamino)-5’,N6-bis(4-methoxytrityl)-2’-deoxyadenosine is unique due to the presence of both butylamino and methoxytrityl groups, which confer distinct chemical and biological properties. These modifications can enhance its stability, reactivity, and interactions with biological targets, making it valuable for specific research and industrial applications.
Eigenschaften
CAS-Nummer |
134934-74-0 |
|---|---|
Molekularformel |
C54H54N6O5 |
Molekulargewicht |
867.0 g/mol |
IUPAC-Name |
(2R,3R,4R,5R)-4-(butan-2-ylamino)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-[6-[[(4-methoxyphenyl)-diphenylmethyl]amino]purin-9-yl]oxolan-3-ol |
InChI |
InChI=1S/C54H54N6O5/c1-5-37(2)58-47-49(61)46(34-64-54(41-22-14-8-15-23-41,42-24-16-9-17-25-42)43-28-32-45(63-4)33-29-43)65-52(47)60-36-57-48-50(55-35-56-51(48)60)59-53(38-18-10-6-11-19-38,39-20-12-7-13-21-39)40-26-30-44(62-3)31-27-40/h6-33,35-37,46-47,49,52,58,61H,5,34H2,1-4H3,(H,55,56,59)/t37?,46-,47-,49+,52-/m1/s1 |
InChI-Schlüssel |
SZSVDJIFHQTNFR-GEVJJDOZSA-N |
Isomerische SMILES |
CCC(C)N[C@@H]1[C@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Kanonische SMILES |
CCC(C)NC1C(C(OC1N2C=NC3=C(N=CN=C32)NC(C4=CC=CC=C4)(C5=CC=CC=C5)C6=CC=C(C=C6)OC)COC(C7=CC=CC=C7)(C8=CC=CC=C8)C9=CC=C(C=C9)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[5-(Methylideneamino)-2-nitro-phenyl]methanimine](/img/structure/B12791008.png)
